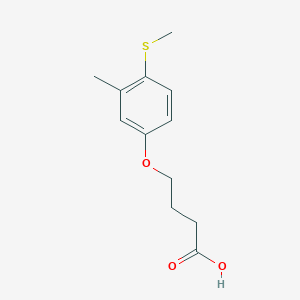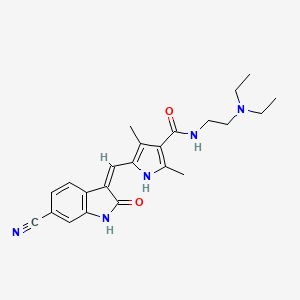
Antifungal agent 75
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 75 involves multiple steps, including the formation of azole derivatives. The specific synthetic routes and reaction conditions are detailed in various research publications. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, precise control of reaction parameters, and purification techniques to obtain the compound in high purity and yield .
化学反応の分析
Types of Reactions
Antifungal agent 75 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different antifungal activities and pharmacological properties .
科学的研究の応用
Antifungal agent 75 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and biofilm formation.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those caused by Candida albicans.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth on surfaces
作用機序
Antifungal agent 75 exerts its effects by targeting the cell membrane of Candida albicans. It increases cell membrane permeability, reduces ergosterol levels, and disrupts membrane structure. This leads to the loss of cell integrity and ultimately cell death. The compound’s molecular targets include enzymes involved in ergosterol biosynthesis and membrane-associated proteins .
類似化合物との比較
Similar Compounds
Similar compounds to Antifungal agent 75 include:
Ketoconazole: An imidazole derivative with broad-spectrum antifungal activity.
Echinocandins: Inhibit the synthesis of β (1,3)-glucan, disrupting the fungal cell wall.
Polyenes: Bind to ergosterol in the fungal cell membrane, causing cell death
Uniqueness
This compound is unique due to its specific mechanism of action, which involves multiple pathways to disrupt fungal cell integrity. Its ability to inhibit biofilm formation and enhance cell membrane permeability sets it apart from other antifungal agents .
特性
分子式 |
C31H32Cl2F2N6O5S |
|---|---|
分子量 |
709.6 g/mol |
IUPAC名 |
N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32Cl2F2N6O5S/c1-22(42)38-10-12-39(13-11-38)25-4-6-26(7-5-25)46-15-14-41(47(44,45)30-9-2-23(32)16-28(30)33)19-31(43,18-40-21-36-20-37-40)27-8-3-24(34)17-29(27)35/h2-9,16-17,20-21,43H,10-15,18-19H2,1H3 |
InChIキー |
NQXQPVYMNGXDAP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN(CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)S(=O)(=O)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


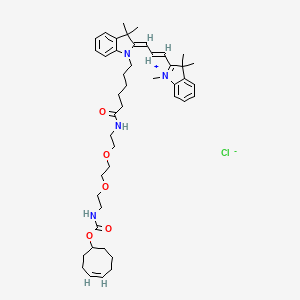

![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
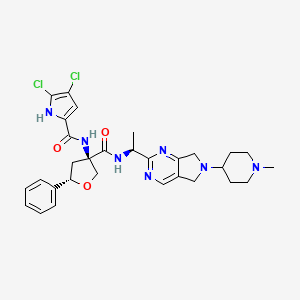
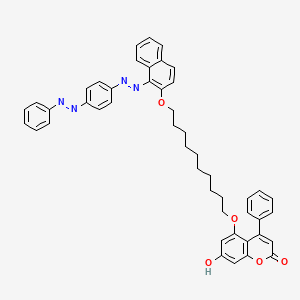

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
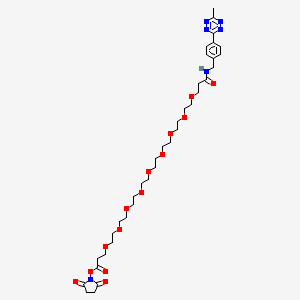
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)
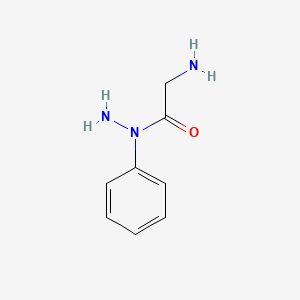
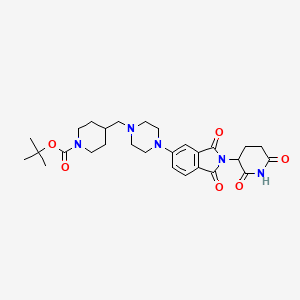
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
